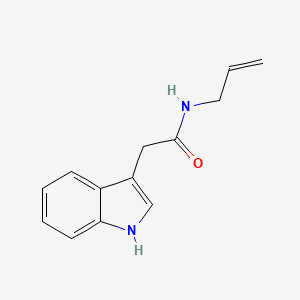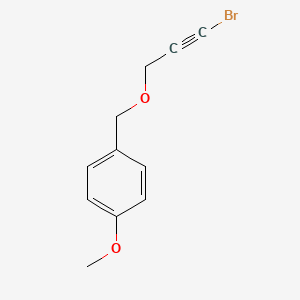
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene is an organic compound with the molecular formula C11H11BrO2 It is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a methoxybenzene ring through an oxy-methylene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and 3-bromopropyne.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The 4-methoxybenzyl alcohol is first converted to its corresponding alkoxide by treatment with the base. This alkoxide then undergoes nucleophilic substitution with 3-bromopropyne to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the propynyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxybenzene ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The propynyl group can be reduced to form corresponding alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include alkenes or alkanes derived from the reduction of the propynyl group.
Aplicaciones Científicas De Investigación
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxybenzene ring can engage in π-π interactions with aromatic residues in proteins. The propynyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-((3-Bromoprop-2-yn-1-yl)oxy)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
Dimethyl 4,4’-{[(3-bromoprop-2-yn-1-yl)oxy]methylene}dibenzoate: Contains two benzene rings connected by a methylene bridge with similar functional groups.
Uniqueness
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C11H11BrO2 |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
1-(3-bromoprop-2-ynoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H11BrO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,8-9H2,1H3 |
Clave InChI |
FUBCNKLNCGQSML-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COCC#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


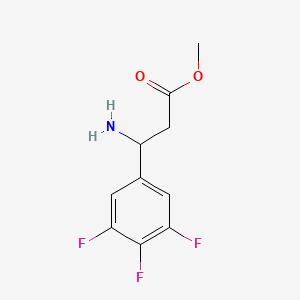

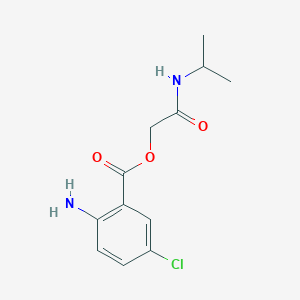
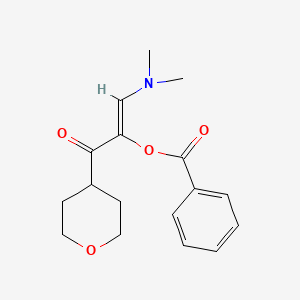

![2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid](/img/structure/B14911333.png)
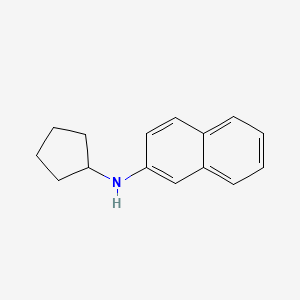
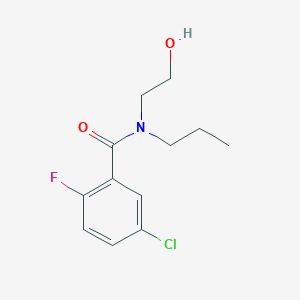
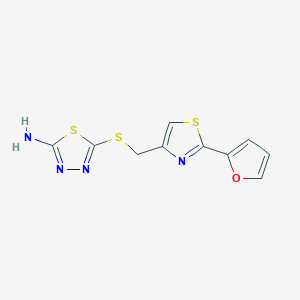


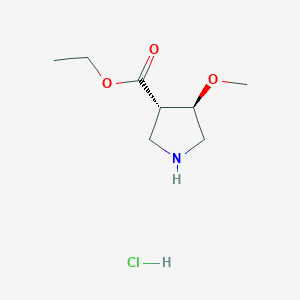
![diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)
